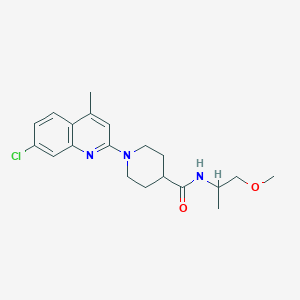![molecular formula C25H25N5O B4257180 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4257180.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as BMS-777607, is a small molecule inhibitor of the Met receptor tyrosine kinase. Met is a protein that is overexpressed in various types of cancer, and its activation is associated with tumor growth, invasiveness, and metastasis. BMS-777607 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Wirkmechanismus
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide binds to the Met receptor and inhibits its activation by preventing the binding of its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a selective inhibitory effect on the Met receptor tyrosine kinase, with minimal effects on other related receptors. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It has also shown potent and selective inhibitory effects on the Met receptor tyrosine kinase, making it a useful tool for studying the role of Met in cancer biology. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is that it may not fully recapitulate the effects of genetic Met inhibition, which may be more relevant in certain contexts.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area of interest is the investigation of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide in other types of cancer, such as pancreatic and ovarian cancer. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide and to identify biomarkers that can predict response to treatment.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and liver cancer. It has been shown to inhibit Met receptor activation and downstream signaling pathways, leading to the suppression of tumor growth, angiogenesis, and metastasis. N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied in combination with other anticancer agents, such as chemotherapy and radiation therapy, and has shown synergistic effects.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-25(19-12-15-30(16-13-19)17-21-5-3-4-14-26-21)27-20-10-8-18(9-11-20)24-28-22-6-1-2-7-23(22)29-24/h1-11,14,19H,12-13,15-17H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDBIDJWQLJVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-2-pyridinamine](/img/structure/B4257100.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B4257104.png)

![({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-pyrrolidinyl}methyl)amine dihydrochloride](/img/structure/B4257113.png)
![5-[(2S)-4-methyl-2-phenyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4257119.png)
![2-methyl-8-[3-(1-piperazinyl)propanoyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B4257132.png)
![3-{1-methyl-2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}pyridine](/img/structure/B4257136.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4257138.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4257162.png)
![1-(4-{2-[4-(1-hydroxyethyl)piperidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B4257169.png)
amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B4257172.png)
![N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4257174.png)
![3-methoxy-6-[4-(1H-pyrazol-5-yl)phenyl]pyridazine](/img/structure/B4257186.png)
![4-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}thiomorpholine](/img/structure/B4257191.png)